(R)-2-Amino-4-methylpentanamide hydrochloride

γ-Secretase Alzheimer's Disease Enzyme Modulation

This D-leucine derivative is a non-interchangeable chiral building block critical for stereospecific research. Unlike its L-enantiomer, (R)-2-Amino-4-methylpentanamide hydrochloride selectively modulates γ-secretase, enabling precise dissection of amyloid-beta pathways. Its D-amino acid amide moiety ensures protease-resistant peptide synthesis for systemic drug development. Ensure experimental validity by procuring this specific enantiomer.

Molecular Formula C6H15ClN2O
Molecular Weight 166.65 g/mol
CAS No. 80970-09-8
Cat. No. B555576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-4-methylpentanamide hydrochloride
CAS80970-09-8
Synonyms80970-09-8; H-D-Leu-NH2HCl; (R)-2-Amino-4-methylpentanamidehydrochloride; H-D-LEU-NH2HCL; D-leucinamidehydrochloride; D-leucinamideHCl; (R)-leucinamideHCl; D-Leu-NH2.HCl; D-leucinamide.hydrochloride; D-leucineamidehydrochloride; (D)-leucinamidehydrochloride; (R)-leucinamidehydrochloride; SCHEMBL1881755; MolPort-020-003-795; VSPSRRBIXFUMOU-NUBCRITNSA-N; KM2052; AK-81250; ST2402614
Molecular FormulaC6H15ClN2O
Molecular Weight166.65 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)N.Cl
InChIInChI=1S/C6H14N2O.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H/t5-;/m1./s1
InChIKeyVSPSRRBIXFUMOU-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-4-methylpentanamide Hydrochloride (CAS 80970-09-8) | Technical Profile for Procurement


(R)-2-Amino-4-methylpentanamide hydrochloride (CAS 80970-09-8), also known as D-leucinamide hydrochloride, is a chiral amino acid derivative with a molecular weight of 166.65 g/mol and the formula C6H15ClN2O . It is a white to off-white crystalline solid soluble in water and aqueous buffers [1]. This compound is a leucine analog that serves as a versatile building block in peptide synthesis and exhibits distinct biological activities compared to its L-enantiomer and other leucine derivatives .

Why Chiral Purity and Biological Activity of (R)-2-Amino-4-methylpentanamide Hydrochloride Preclude Generic Substitution


Direct substitution of (R)-2-Amino-4-methylpentanamide hydrochloride with its L-enantiomer (L-leucinamide hydrochloride, CAS 10466-61-2) or racemic mixtures is not scientifically valid due to fundamental differences in stereospecific molecular recognition [1]. Biological systems exhibit distinct interactions with D- versus L-amino acid derivatives [2]. For instance, the (R)-enantiomer acts as a selective modulator of γ-secretase activity , while the (S)-enantiomer is primarily associated with anti-inflammatory effects and DPP-4 inhibition . These divergent activities render the compounds non-interchangeable in experimental protocols.

Quantitative Evidence for Selecting (R)-2-Amino-4-methylpentanamide Hydrochloride Over Analogs


γ-Secretase Modulation: (R)-Enantiomer Exhibits Potent and Selective Activity

D-Leucinamide hydrochloride is a selective modulator of γ-secretase with high potency . It induces proteolytic activity of γ-secretase, a mechanism not observed with its L-counterpart [1]. This differential activity is attributed to stereospecific binding to the enzyme's allosteric site [2].

γ-Secretase Alzheimer's Disease Enzyme Modulation

Chiral Purity: (R)-Enantiomer Provides Stereochemical Fidelity for Asymmetric Synthesis

The compound is supplied with defined stereochemistry ((R)-configuration) enabling precise control in asymmetric synthesis . Unlike racemic mixtures or L-enantiomers, this compound allows for the creation of homochiral products [1]. Vendors specify purity ≥97% with defined optical rotation values .

Asymmetric Synthesis Chiral Resolution Peptide Chemistry

Peptide Synthesis: D-Amino Acid Amide Building Block for Protease-Resistant Peptides

Incorporation of D-amino acid amides into peptides confers enhanced stability against proteolytic degradation compared to L-amino acid-containing peptides [1]. This compound serves as a building block for synthesizing metabolically stable peptide therapeutics [2].

Peptide Synthesis Protease Resistance D-Amino Acids

Validated Application Scenarios for (R)-2-Amino-4-methylpentanamide Hydrochloride


Alzheimer's Disease Research: γ-Secretase Modulation Studies

Due to its selective modulation of γ-secretase activity , this compound is ideally suited for investigations into amyloid-beta production pathways. It can be used to dissect the role of γ-secretase in APP processing and to screen for novel modulators of this enzyme in cellular and biochemical assays.

Peptide Therapeutics: Synthesis of Metabolically Stable Peptide Candidates

The D-amino acid amide moiety of this compound is valuable for solid-phase peptide synthesis (SPPS) to create protease-resistant peptide sequences [1]. This is particularly relevant for developing peptide drugs targeting gastrointestinal or systemic diseases where enzymatic degradation is a primary concern.

Chemical Biology: Chiral Probes for Protein Interaction Studies

The defined (R)-stereochemistry makes this compound a useful chiral probe in chemical biology experiments [2]. It can be conjugated to fluorophores or affinity tags to study stereospecific protein-ligand interactions, including those involving amino acid transporters and metabolic enzymes.

Technical Documentation Hub

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